An In-depth Technical Guide to 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) and its Analogs
An In-depth Technical Guide to 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) and its Analogs
Disclaimer: Publicly available information regarding the specific biological properties, mechanism of action, and detailed experimental protocols for 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) is limited. This guide provides a comprehensive overview of its known chemical properties and synthesis. Furthermore, due to the scarcity of data on the target compound, this report extends its scope to include a detailed analysis of the structurally similar and well-researched analog, 2-chloro-N-phenylacetamide, to provide valuable insights for researchers and drug development professionals.
Physicochemical Properties of 2-Chloro-N-phenylisonicotinamide
2-Chloro-N-phenylisonicotinamide is a commercially available research chemical.[] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 80194-83-8 | [2] |
| Molecular Formula | C₁₂H₉ClN₂O | [] |
| Molecular Weight | 232.67 g/mol | [] |
| IUPAC Name | 2-chloro-N-phenylpyridine-4-carboxamide | [] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | [] |
| InChI | InChI=1S/C12H9ClN2O/c13-11-8-10(12(16)15-9-5-2-1-3-6-9)7-14-11/h1-8H,(H,15,16) | [] |
Synthesis of 2-Chloro-N-phenylisonicotinamide
A general protocol for the synthesis of 2-Chloro-N-phenylisonicotinamide involves the reaction of 2-chloroisonicotinoyl chloride with aniline.
Experimental Protocol:
A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. A mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then warmed to 95°C and maintained for 1 hour. After cooling to room temperature, the reaction is quenched with water (30 mL) and the mixture is filtered. The filtrate is extracted with dichloromethane (200 mL). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield 2-chloro-N-phenylisonicotinamide.[2]
Biological Activities of the Structural Analog: 2-Chloro-N-phenylacetamide
While data for 2-Chloro-N-phenylisonicotinamide is scarce, extensive research has been conducted on its structural analog, 2-chloro-N-phenylacetamide. This compound has demonstrated notable antifungal and antibacterial properties.
Antifungal Activity
2-chloro-N-phenylacetamide has shown significant activity against various fungal pathogens, including species of Aspergillus and Candida.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus
| Parameter | Concentration Range | Reference |
| Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | [3][4] |
| Minimum Fungicidal Concentration (MFC) | 32 - 512 µg/mL | [3][4] |
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Fluconazole-Resistant Candida spp.
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Candida albicans | 128 - 256 | 512 - 1024 | [5] |
| Candida parapsilosis | 128 - 256 | 512 - 1024 | [5] |
The compound also exhibits antibiofilm activity, inhibiting the formation of and disrupting pre-formed biofilms of Candida species.[5]
Antibacterial Activity
Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria, with some activity also observed against Gram-negative bacteria.[6] The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity.[7]
Mechanism of Action of 2-Chloro-N-phenylacetamide
The proposed mechanisms of action for the antifungal activity of 2-chloro-N-phenylacetamide are multifaceted and appear to involve the fungal cell membrane and essential metabolic pathways.
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Ergosterol Binding: One proposed mechanism is the binding of the compound to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity and function.[3][4][8]
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Inhibition of DNA Synthesis: It is also suggested that 2-chloro-N-phenylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase.[3][4]
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Inhibition of Dihydrofolate Reductase (DHFR): In silico studies suggest that the compound may also act by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[9]
Toxicological Profile of 2-Chloro-N-phenylacetamide
Preliminary toxicological studies on 2-chloro-N-phenylacetamide suggest a favorable profile. It exhibits low hemolytic effects and minimal genotoxic changes in oral mucosa cells at concentrations ranging from 50 to 500 µg/mL.[8] In silico predictions indicate good oral bioavailability and the ability to cross the blood-brain barrier.[8]
Conclusion
While specific biological data for 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) remains limited, the extensive research on its close structural analog, 2-chloro-N-phenylacetamide, provides a strong foundation for future investigations. The notable antifungal and antibacterial activities of the acetamide analog, coupled with its multifaceted mechanism of action, suggest that 2-Chloro-N-phenylisonicotinamide may also possess valuable biological properties. Researchers are encouraged to use the information presented in this guide as a starting point for the empirical investigation of this compound, which may hold promise as a novel therapeutic agent.
References
- 2. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
